molecular formula C11H10FN3O2 B4612535 N-(3-FLUORO-4-METHYLPHENYL)-N'-(3-ISOXAZOLYL)UREA

N-(3-FLUORO-4-METHYLPHENYL)-N'-(3-ISOXAZOLYL)UREA

Cat. No.: B4612535
M. Wt: 235.21 g/mol
InChI Key: KOUXNDUTNUAATK-UHFFFAOYSA-N
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Description

N-(3-FLUORO-4-METHYLPHENYL)-N'-(3-ISOXAZOLYL)UREA is a useful research compound. Its molecular formula is C11H10FN3O2 and its molecular weight is 235.21 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3-fluoro-4-methylphenyl)-N'-3-isoxazolylurea is 235.07570473 g/mol and the complexity rating of the compound is 277. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analytical Chemistry Applications

Fluorescent Derivatization for Catecholamines Analysis N-(3-fluoro-4-methylphenyl)-N'-3-isoxazolylurea or related fluorinated compounds have been evaluated for their potential in analytical chemistry, particularly in the development of fluorescent derivatization reagents for the analysis of catecholamines and their metabolites. For instance, 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) has been used to study catecholamines, demonstrating the utility of fluorinated analogs for enhancing analytical detection capabilities through fluorescence properties (Zhu, Shaw, & Barrett, 2003).

Biochemistry and Pharmacology Applications

Metabotropic Glutamate Receptor Modulation Compounds structurally related to N-(3-fluoro-4-methylphenyl)-N'-3-isoxazolylurea have been explored for their role in modulating metabotropic glutamate receptors, indicating potential applications in neurological research and drug development. ADX47273, a compound incorporating elements similar to the chemical structure of interest, has shown promise as a selective positive allosteric modulator of metabotropic glutamate receptor 5, with implications for antipsychotic-like and procognitive activities (Liu et al., 2008).

Materials Science Applications

Electroluminescence in OLEDs In the field of materials science, derivatives of N-(3-fluoro-4-methylphenyl)-N'-3-isoxazolylurea have contributed to the development of organic light-emitting diodes (OLEDs). Specifically, compounds incorporating fluoro and isoxazole groups have been synthesized for use as host materials in OLEDs, demonstrating their role in achieving high efficiency and low efficiency roll-off at high brightness. This application underscores the compound's relevance in advancing technologies for display and lighting (Liu et al., 2016).

Properties

IUPAC Name

1-(3-fluoro-4-methylphenyl)-3-(1,2-oxazol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O2/c1-7-2-3-8(6-9(7)12)13-11(16)14-10-4-5-17-15-10/h2-6H,1H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOUXNDUTNUAATK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=NOC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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